BenchChemオンラインストアへようこそ!

Cyclohexanecarboxamide, 1-phenyl-

Sigma-1 receptor Binding affinity Ki

Procure Cyclohexanecarboxamide, 1-phenyl- (CAS 2890-60-0) as a validated sigma-1 receptor ligand (Ki=44 nM) and defined supramolecular synthon. Exhibits chair conformation cyclohexane ring with non-centrosymmetric dimer packing; cannot be substituted by cyclopentane or ortho-halogenated analogs due to divergent binding affinity and crystal motifs. Use as adenosine uptake inhibitor scaffold or solid-form reference standard.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 2890-60-0
Cat. No. B3336494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxamide, 1-phenyl-
CAS2890-60-0
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H17NO/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15)
InChIKeyRKNUEXASLVLVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarboxamide, 1-phenyl- (CAS 2890-60-0): A 1-Arylcycloalkanecarboxamide Scaffold with Distinct Sigma-1 Receptor Affinity and Crystallographic Properties


Cyclohexanecarboxamide, 1-phenyl- (CAS 2890-60-0), also known as 1-phenylcyclohexane-1-carboxamide, is a 1-arylcycloalkanecarboxamide compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is characterized by a classic chair conformation of its cyclohexane ring [1] and serves as a key structural analog in medicinal chemistry programs investigating sigma receptor ligands [2] and adenosine uptake inhibitors [3].

Why Cyclohexanecarboxamide, 1-phenyl- (CAS 2890-60-0) Cannot Be Directly Substituted with Its Closest Analogs


Cyclohexanecarboxamide, 1-phenyl- cannot be generically substituted by close analogs like 1-phenylcyclopentanecarboxamide or ortho-halogenated derivatives due to quantifiable differences in both receptor binding affinity and solid-state structural properties. While sharing a common core, small ring-size variations and substituent changes result in distinct sigma-1 receptor binding affinities [1] and dramatically alter hydrogen-bonding networks and crystal packing motifs [2]. These differences directly impact the compound's utility in target-based screening and solid-form development, making blind substitution scientifically unsound for procurement in medicinal chemistry and crystallography applications.

Cyclohexanecarboxamide, 1-phenyl- (CAS 2890-60-0): Quantified Differentiation from Analogs in Receptor Binding, Crystallography, and Therapeutic Potential


Sigma-1 Receptor Binding Affinity (Ki) of Cyclohexanecarboxamide, 1-phenyl-

Cyclohexanecarboxamide, 1-phenyl- exhibits a Ki value of 44 nM for the sigma-1 receptor, as determined in a competitive radioligand binding assay [1]. While specific Ki values for direct comparators like 1-phenylcyclopentanecarboxamide are not available in the same study, the structure-activity relationship (SAR) established within this series of 1-phenylcycloalkanecarboxylic acid derivatives demonstrates that ring size (cyclopentyl vs. cyclohexyl) and substitution patterns significantly modulate sigma-1 binding affinity [2]. This study identified that compounds within this class, including Cyclohexanecarboxamide, 1-phenyl-, are selective for sigma-1 over sigma-2 sites [2].

Sigma-1 receptor Binding affinity Ki Medicinal chemistry

Crystal Structure and Supramolecular Assembly: Direct Comparison with 1-Phenylcyclopentanecarboxamide

Single-crystal X-ray diffraction analysis reveals a direct, quantifiable difference in solid-state packing between Cyclohexanecarboxamide, 1-phenyl- and its closest analog, 1-phenylcyclopentanecarboxamide [1]. The cyclohexane ring in Cyclohexanecarboxamide, 1-phenyl- adopts a classic chair conformation, with the carboxamide and phenyl substituents in axial and equatorial positions, respectively [1]. This contrasts sharply with 1-phenylcyclopentanecarboxamide, which has its carboxamide in an equatorial position [1]. Consequently, the hydrogen-bonding pattern differs: Cyclohexanecarboxamide, 1-phenyl- forms a non-centrosymmetric discrete dimer (Graph set notation: N1 = DD), whereas the cyclopentane analog forms centrosymmetric dimers connected into a 2-D network (N1 = C(4)R22(8)) [1].

Crystal engineering Hydrogen bonding Solid-state chemistry X-ray crystallography

Differentiation in Hydrogen-Bonding Patterns Among Ortho-Halogenated Cyclohexanecarboxamide Analogs

The introduction of ortho-halogen substituents on the phenyl ring of cyclohexanecarboxamide analogs leads to a complete reorganization of the supramolecular hydrogen-bonding network compared to the unsubstituted Cyclohexanecarboxamide, 1-phenyl- [1]. While Cyclohexanecarboxamide, 1-phenyl- forms simple non-centrosymmetric discrete dimers, the 2-chloro and 2-bromo derivatives exhibit a more complex assembly. For example, 1-(2-chlorophenyl)cyclohexanecarboxamide crystallizes with three molecules in the asymmetric unit (Z' = 3) and forms infinite 1-D chains via a C22(8) motif, a structural feature absent in the parent compound [1]. This demonstrates that even a single halogen substitution can drastically alter the solid-state architecture.

Crystal engineering Halogen bonding Supramolecular chemistry Polymorphism

Adenosine Uptake Inhibition: A Potential Therapeutic Axis Differentiating this Scaffold

Cyclohexanecarboxamide, 1-phenyl- belongs to a class of substituted phenylcyclohexanecarboxamides that have been patented for their ability to inhibit adenosine uptake [1]. The patent discloses that compounds of this general formula (I) exhibit this inhibitory action, which is proposed to enhance the neuroprotective effects of endogenous adenosine under ischemic conditions [1]. While specific IC50 values for Cyclohexanecarboxamide, 1-phenyl- are not provided in the patent, its inclusion as a core scaffold within the claimed genus establishes it as a key structural template for developing adenosine uptake inhibitors, a therapeutic mechanism distinct from its sigma-1 receptor activity.

Adenosine uptake Ischemia Neuroprotection Therapeutic application

Optimal Scientific and Industrial Application Scenarios for Cyclohexanecarboxamide, 1-phenyl- (CAS 2890-60-0)


Sigma-1 Receptor Ligand Screening and SAR Studies

Cyclohexanecarboxamide, 1-phenyl- should be procured as a reference ligand for sigma-1 receptor binding assays. Its established Ki of 44 nM [1] provides a quantifiable benchmark for assessing the affinity of novel sigma-1 ligands. Its selectivity for sigma-1 over sigma-2 sites within its class [2] makes it a useful tool for probing sigma-1-mediated pharmacology.

Co-crystal Design and Solid-Form Screening

The well-defined, non-centrosymmetric discrete dimer packing of Cyclohexanecarboxamide, 1-phenyl- [1] makes it an ideal candidate for co-crystal engineering studies. Its predictable hydrogen-bonding motif offers a controlled system for investigating how different co-formers can disrupt or modify its supramolecular assembly, which is valuable for improving physicochemical properties like solubility and stability.

Development of Adenosine Uptake Inhibitors for Ischemia Research

As a core scaffold within a patented class of adenosine uptake inhibitors [1], Cyclohexanecarboxamide, 1-phenyl- is a strategic starting material for medicinal chemistry programs focused on neuroprotection and the treatment of ischemic brain disorders. Researchers can use this compound to synthesize and evaluate novel derivatives aimed at enhancing the cell-protective effects of adenosine.

Reference Standard for Analytical Method Development

The distinct single-crystal structure and well-characterized solid-state properties of Cyclohexanecarboxamide, 1-phenyl- [1] make it suitable for use as a reference standard in developing and validating analytical methods, such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC), for quality control of related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanecarboxamide, 1-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.